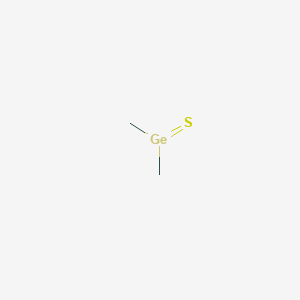
2-シアノ-4-ニトロピリジン
概要
説明
2-Cyano-4-nitropyridine is an organic compound with the molecular formula C6H3N3O2. It is a derivative of pyridine, characterized by the presence of both a cyano group (-CN) and a nitro group (-NO2) attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
2-Cyano-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-cyano-4-nitropyridine belongs, are known to react with various organic compounds, suggesting a broad range of potential targets .
Mode of Action
The mode of action of 2-Cyano-4-nitropyridine involves its interaction with other compounds through chemical reactions. For instance, nitropyridines can react with N2O5 in an organic solvent to form the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability .
Result of Action
Given its chemical reactivity, it is likely to induce changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyano-4-nitropyridine. For instance, the reaction of nitropyridines with N2O5 occurs in an organic solvent . Therefore, the presence and nature of the solvent can significantly impact the compound’s reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitropyridine typically involves the nitration of 4-cyanopyridine. One common method includes the reaction of 4-cyanopyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of 2-Cyano-4-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions: 2-Cyano-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Cyclization: Reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Cyano-4-aminopyridine.
Cyclization: Fused heterocyclic compounds.
類似化合物との比較
- 2-Cyano-3-nitropyridine
- 4-Cyano-3-nitropyridine
- 2-Cyano-5-nitropyridine
Comparison: 2-Cyano-4-nitropyridine is unique due to the specific positioning of the cyano and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial applications .
特性
IUPAC Name |
4-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDYTHSSNTDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340940 | |
| Record name | 4-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19235-88-2 | |
| Record name | 4-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the position of the cyano group in the Reissert-Kaufmann-type reaction?
A1: [] The research demonstrates that in the Reissert-Kaufmann-type reaction using 3-methyl-4-nitropyridine N-oxide, the cyano group preferentially attaches to the 2-position rather than the 6-position. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, influencing the reaction pathway. This finding is significant as it provides insights into directing the synthesis of specific isomers of substituted nitropyridines.
Q2: Why are 2-cyano-4-nitropyridines considered valuable intermediates in medicinal chemistry?
A2: [, ] The studies highlight the utility of 2-cyano-4-nitropyridines as precursors for synthesizing various substituted pyridinecarboxylic acids, particularly nitropyridinecarboxamides. These carboxamides, specifically those derived from 2-nitro- and 3-nitropyridine, exhibited promising anticoccidial activity against Eimeria tenella. This finding suggests that 2-cyano-4-nitropyridine derivatives could serve as a valuable starting point for developing novel antiparasitic drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)









acetic acid](/img/structure/B99544.png)


